molecular formula C18H17FN2O3 B2380471 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide CAS No. 1260986-01-3

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide

Cat. No.: B2380471
CAS No.: 1260986-01-3
M. Wt: 328.343
InChI Key: SXVSNCSQEIGBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide is a propanamide derivative featuring a cyano group at the 2-position, a 2,4-dimethoxyphenyl substituent at the 3-position, and a 4-fluorophenylamide moiety. Notably, this compound is listed as discontinued by CymitQuimica , which may reflect challenges in synthesis, stability, or efficacy compared to analogues.

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-23-16-8-3-12(17(10-16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-8,10,13H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSNCSQEIGBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base to form 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile.

    Addition of the fluorophenyl group: The intermediate is then reacted with 4-fluoroaniline under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Routes

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pathways suggest:

StepReaction TypeReagents/ConditionsReference
1Cyano Group FormationKnoevenagel condensation or nucleophilic substitution with cyanide sources (e.g., KCN, TMSCN)
2Amide Bond FormationCoupling of carboxylic acid with 4-fluoroaniline using EDCl/HOBt or DCC
3Methoxy Group InstallationMethylation of phenolic –OH groups using methyl iodide/K₂CO₃

Cyano Group (–C≡N)

This group participates in:

  • Hydrolysis : Forms carboxylic acid (−COOH) or primary amide (−CONH₂) under acidic/basic conditions.

  • Nucleophilic Addition : Reacts with amines or hydrazines to form amidines or thiosemicarbazides (e.g., Scheme 3 in ).

Example Reaction:

2 cyano propanamide+H2OH+/OH3 carboxy propanamide\text{2 cyano propanamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{3 carboxy propanamide}

Methoxy Groups (–OCH₃)

  • Demethylation : HBr or BBr₃ converts –OCH₃ to –OH, enabling further functionalization (e.g., glycosylation) .

  • Electrophilic Substitution : Activate the phenyl ring for nitration or halogenation at ortho/para positions .

Fluorophenyl Substituent

  • Inert to Electrophilic Attack : The electron-withdrawing fluorine deactivates the ring, limiting substitution reactions .

  • Suzuki Coupling : Potential for cross-coupling with boronic acids if a halide is introduced .

Amide Bond

  • Hydrolysis : Cleavage under strong acids (e.g., HCl) or bases (e.g., NaOH) yields carboxylic acid and 4-fluoroaniline .

  • Reduction : LiAlH₄ reduces the amide to a primary amine (−CH₂NH−) .

Reported Derivatives and Biological Relevance

While the exact compound lacks direct biological data, structurally related molecules exhibit:

Derivative StructureActivityMechanismReference
2-Cyano-N-(4-ethylphenyl)-propanamideAnticancer (proteomics)Binds tubulin or kinase targets
5-(4-Chlorophenyl)-1,2,4-triazolethionesChemopreventiveROS scavenging
Thiazole-carboxamide hybridsAnticonvulsant (ED₅₀ = 23 mM)Modulates GABA receptors

Cyano Hydrolysis to Carboxylic Acid

Conditions : 6M HCl, reflux (4–6 hrs)
Yield : ~70% (analogous to)
Application : Enhances water solubility for pharmacokinetic studies.

Demethylation of Methoxy Groups

Conditions : BBr₃ (1 equiv), CH₂Cl₂, −78°C → RT
Outcome : Generates dihydroxy intermediate for further O-alkylation .

Amide Reduction to Amine

Conditions : LiAlH₄ (2 equiv), THF, 0°C → reflux
Product : Primary amine for peptide coupling or Schiff base formation .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide exhibit significant antitumor activity. For instance, studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

  • Cell Line : HT29 (Colon Cancer)
  • IC50 Values : Less than 1.98 μg/mL
  • Notes : Significant growth inhibition observed.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial efficacy against various pathogens. Its functional groups may enhance membrane penetration and activity against bacterial biofilms.

Data Table: Antimicrobial Evaluation

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitubercular Activity

Although not directly studied for tuberculosis, related compounds have been evaluated for their antitubercular properties. The structural similarities suggest that this compound could be a candidate for further investigation in this area.

Case Study: Antitubercular Screening

  • MIC Values : Ranged from 4 to 64 μg/mL against M. tuberculosis H37Rv.
  • Lead Compound : A derivative with an MIC of 4 μg/mL demonstrated no inhibitory effects on tumor cell lines, indicating a favorable safety profile.

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, which can guide the design of new derivatives with enhanced biological activity.

Insights from SAR Studies

  • Modifications to the phenyl and fluorophenyl groups can significantly influence the biological activity.
  • Electron-donating groups enhance cytotoxicity and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogues:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Biological Activity Reference
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide 2-Cyano, 3-(2,4-dimethoxyphenyl), N-(4-fluorophenyl) Cyano, methoxy, fluorophenyl N/A Discontinued
N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27m) 2-(2,4-Dichlorophenoxy), 3-cyano(4-fluorophenyl) Cyano, dichlorophenoxy, fluorophenyl 112–116 Not specified
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide 2-Cyano, 3-(4-methoxyphenylamino), N-(4-chlorobenzyl) Cyano, methoxyphenylamino, chlorobenzyl N/A Not specified
3-(2,3-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (192) 3-(2,3-Dimethoxyphenyl), N-(imidazole-pyridinyl) Dimethoxyphenyl, fluorophenyl, imidazole N/A CK1δ inhibitor (63% yield)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) N-(Thiazolyl-4-fluorophenyl), 3-(furan-2-yl) Thiazole, furan, fluorophenyl N/A Anticancer activity
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, whereas 27m incorporates electron-withdrawing chlorine atoms, which may influence binding interactions in biological targets.

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H17_{17}FN2_{2}O3_{3}, with a molecular weight of 328.34 g/mol. The compound features a cyano group, a dimethoxy-substituted phenyl ring, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological activities .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazole moiety have shown potent cytotoxic effects against various cancer cell lines. In particular, studies have reported IC50_{50} values as low as 0.01 µM in MCF-7 breast cancer cells for certain analogs .

Table 1: Comparison of IC50_{50} Values for Related Compounds

Compound NameCell LineIC50_{50} (µM)
Compound AMCF-70.01
Compound BA3754.2
Compound CNCI-H4600.71

The mechanism by which this compound exerts its biological effects may involve the modulation of specific molecular targets such as enzymes or receptors. Similar compounds have been shown to influence signaling pathways related to cell proliferation and apoptosis .

Case Studies

  • In Vitro Studies : In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential.
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates and improved survival rates compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 2,4-dimethoxyphenylacetic acid. A common approach includes:

Amide Formation: Reacting 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the acid chloride, followed by coupling with 4-fluoroaniline in the presence of a base (e.g., triethylamine).

Cyano Group Introduction: The intermediate amide is treated with a cyanating agent (e.g., KCN or TMSCN) under controlled conditions.
Purity Optimization:

  • Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress .
  • Purify via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from DMSO/acetone mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for methoxy protons (δ 3.8–4.0 ppm), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and cyano-related deshielding effects.
    • ¹³C NMR: The cyano carbon appears at ~δ 115–120 ppm, while carbonyl (C=O) resonates near δ 170 ppm.
  • Mass Spectrometry (MS): Expect a molecular ion peak matching the molecular formula C₁₉H₁₇FN₂O₃ (calc. 364.12 g/mol).
  • IR Spectroscopy: Confirm the cyano group (C≡N stretch at ~2200–2250 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Anticancer Activity: Use the Sulforhodamine B (SRB) assay to measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa). Fix cells with trichloroacetic acid, stain with SRB, and quantify via absorbance at 564 nm .
  • Antifungal Activity: Perform broth microdilution assays against Candida or Aspergillus species, with MIC values determined after 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound's potency against specific targets?

Methodological Answer:

  • Modify Substituents:
    • Replace methoxy groups with halogens (e.g., Cl, Br) to study electronic effects on receptor binding .
    • Introduce bulkier groups (e.g., cyclopropyl) to the fluorophenyl moiety to assess steric hindrance .
  • Assay Design: Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods. Compare IC₅₀ values to establish SAR trends .

Q. How should researchers address contradictions in cytotoxicity data across different assay platforms?

Methodological Answer:

  • Cross-Validation: Compare results from SRB assays (total protein content) with ATP-based viability assays (e.g., CellTiter-Glo) to rule out false positives/negatives .
  • Mechanistic Studies: Use flow cytometry to distinguish cytostatic vs. cytotoxic effects (e.g., apoptosis via Annexin V/PI staining) .
  • Statistical Analysis: Apply multivariate regression to account for variables like cell line heterogeneity or batch-specific compound degradation .

Q. What computational strategies can predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with predicted targets (e.g., androgen receptors or kinases). Validate with molecular dynamics simulations (50–100 ns trajectories) to assess binding stability .
  • QSAR Modeling: Build 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptor counts. Train models with experimental IC₅₀ data from related analogs .

Q. What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation Optimization:
    • Use co-solvents (e.g., PEG 400 or Cremophor EL) for aqueous suspensions.
    • Develop nanoemulsions or liposomal encapsulation to enhance bioavailability .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the cyano or methoxy moieties to improve solubility without compromising activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.